![molecular formula C17H12N4OS2 B2699627 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034476-69-0](/img/structure/B2699627.png)
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
The compound contains several functional groups including a thiophene ring, a pyridine ring, and a benzo[c][1,2,5]thiadiazole moiety. These groups are common in organic chemistry and are often found in various pharmaceuticals and materials due to their unique chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and pyridine rings, and the coupling of these rings with the benzo[c][1,2,5]thiadiazole moiety. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (thiophene and pyridine) and the benzo[c][1,2,5]thiadiazole moiety would likely result in a planar structure, as these groups tend to favor planarity due to conjugation .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the nitrogen atoms in the pyridine ring and the benzo[c][1,2,5]thiadiazole moiety could act as nucleophiles in certain reactions. Additionally, the thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the amide group could impact its solubility, melting point, and other physical properties .Scientific Research Applications
- Nucleophilic and Amidation Reactions : Researchers can synthesize this compound through nucleophilic and amidation reactions. Its unique structure makes it an interesting intermediate for further chemical transformations .
- Drug Carriers : Boronic ester bonds are used in constructing stimulus-responsive drug carriers. These carriers can load anticancer drugs, insulin, and genes, releasing them based on environmental cues such as pH, glucose levels, and ATP .
- Monomer for Organic Electronics : The compound can serve as a monomer for synthesizing light-emitting and conducting polymers used in organic electronics .
- Single Crystal X-ray Diffraction : Researchers have characterized the crystal structure of this compound using single crystal X-ray diffraction. This technique provides valuable insights into its conformation and arrangement .
- Hirshfeld Surface Analysis : Further investigations can explore the compound’s Hirshfeld surface, which reveals intermolecular interactions and packing patterns .
- Indole Derivatives : Although not directly related to this compound, indole derivatives (such as indole-3-acetic acid) have diverse biological and clinical applications. Understanding their properties can inform research on similar structures .
Organic Synthesis and Drug Development
Pharmacy and Biology
Materials Science and Electronics
Crystallography and Structural Studies
Biological Potential
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c22-17(12-1-2-14-16(8-12)21-24-20-14)19-9-11-3-5-18-15(7-11)13-4-6-23-10-13/h1-8,10H,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVSLABELVXYAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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